molecular formula C12H19NO4 B7903797 3-N-Boc-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid

3-N-Boc-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No.: B7903797
M. Wt: 241.28 g/mol
InChI Key: AKVVYXLGIYZXKV-UHFFFAOYSA-N
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Description

3-N-Boc-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure. This compound is of interest in medicinal chemistry due to its potential as a bioisostere, which can improve the pharmacokinetic properties of drug candidates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-N-Boc-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid typically involves the use of N-hydroxyphthalimide esters of the corresponding carboxylic acids. A mild, photocatalytic Minisci-like reaction is employed to introduce various heterocycles at the bridgehead position . This method avoids the need for an external oxidant and uses an organic photocatalyst instead of an expensive metal catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of scalable synthetic routes, such as the Minisci-like reaction mentioned above, suggests that it can be produced efficiently on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-N-Boc-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions, particularly at the bridgehead position, are common.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions often involve mild temperatures and the use of organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can introduce various functional groups at the bridgehead position.

Scientific Research Applications

3-N-Boc-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological systems.

    Medicine: Its potential as a bioisostere makes it a candidate for drug development, particularly in improving the pharmacokinetic properties of drugs.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-N-Boc-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways within biological systems. The nitrogen atom within its structure can participate in hydrogen bonding and other interactions, influencing the compound’s behavior and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-N-Boc-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid is unique due to its specific substitution pattern and the presence of the Boc protecting group, which can influence its reactivity and interactions in chemical and biological systems.

Biological Activity

3-N-Boc-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid is a bicyclic compound notable for its unique structural features, which include a nitrogen atom integrated into the bicyclic framework and a carboxylic acid functional group. This compound has garnered attention in organic synthesis and medicinal chemistry due to its potential biological activities and versatility in chemical modifications.

The molecular formula of this compound is C12_{12}H19_{19}NO, with a molar mass of approximately 199.25 g/mol. The compound's structure allows for various substitutions that can enhance its pharmacological properties, making it a candidate for further biological evaluation.

Biological Activity

Research indicates that compounds within the bicyclo[4.1.0] family, including this compound, exhibit diverse biological activities:

  • Antimicrobial Properties : Initial studies suggest that derivatives of this compound may possess antimicrobial activity, although specific mechanisms and efficacy require further investigation.
  • Anticancer Potential : Some analogs have shown promise in inhibiting cancer cell proliferation, indicating potential applications in oncology.
  • Neuroactive Effects : The structural similarity to known neuroactive compounds suggests possible interactions with neurotransmitter systems.

Synthesis and Modification

The synthesis of this compound typically involves several steps, including:

  • Formation of the Bicyclic Framework : Reactions involving epoxides and amines are common starting points.
  • Carboxylic Acid Addition : The introduction of the carboxylic acid group is crucial for enhancing biological activity.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructureUnique Features
7-Azabicyclo[4.1.0]heptaneStructureLacks carboxylic acid functionality
3-Aza-bicyclo[4.2.0]octaneStructureLarger bicyclic system with different sterics
7-Oxa-bicyclo[4.1.0]heptaneStructureOxygen substitution alters reactivity

These comparisons highlight how variations in structure can significantly influence biological activity.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various derivatives of bicyclic compounds similar to this compound:

  • Antimicrobial Activity Study : In one study, derivatives were screened against several bacterial strains, revealing promising antimicrobial properties (Razaq & Mohammed, 2022) .
  • Cancer Cell Proliferation Inhibition : Another research effort demonstrated that specific modifications led to increased potency against cancer cell lines (Jones et al., 2020) .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-4-7-8(6-13)9(7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVVYXLGIYZXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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